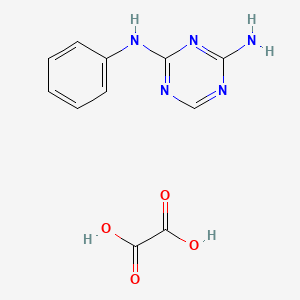

N-phenyl-1,3,5-triazine-2,4-diamine oxalate

Vue d'ensemble

Description

N-phenyl-1,3,5-triazine-2,4-diamine oxalate is a chemical compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-phenyl-1,3,5-triazine-2,4-diamine oxalate can be synthesized through the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with oxalic acid. A typical procedure involves dissolving 2,4-diamino-6-phenyl-1,3,5-triazine and oxalic acid in a suitable solvent such as dimethylformamide (DMF) and allowing the reaction to proceed under controlled conditions . Another method involves the reaction of dicyandiamide with nitriles under microwave irradiation, which is considered a green synthesis approach due to reduced solvent usage and shorter reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Analyse Des Réactions Chimiques

Types of Reactions: N-phenyl-1,3,5-triazine-2,4-diamine oxalate undergoes various chemical reactions, including substitution, oxidation, and reduction. The triazine ring is particularly reactive towards nucleophilic substitution reactions due to the presence of electron-withdrawing nitrogen atoms.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium carbonate, and various aromatic aldehydes . Reaction conditions often involve controlled temperatures and the use of solvents such as DMF or methanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation reactions may produce oxidized triazine compounds .

Applications De Recherche Scientifique

Anticancer Activity

N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds exhibit promising antiproliferative effects against several cancer cell lines.

Case Study: Anticancer Efficacy

A study synthesized multiple derivatives of 1,3,5-triazines and evaluated their anticancer activities against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The results showed that certain derivatives had IC50 values comparable to well-known chemotherapeutics like cisplatin, demonstrating their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of Rad6 ubiquitin-conjugating enzymes, which play a crucial role in cell cycle regulation and DNA repair .

Drug Delivery Systems

The integration of N-phenyl-1,3,5-triazine-2,4-diamine oxalate into drug delivery systems is another area of active research. The compound's structure allows for modifications that enhance drug solubility and bioavailability.

Case Study: Calcium Citrate Nanoparticles

Research has demonstrated the successful encapsulation of triazine derivatives in calcium citrate nanoparticles (CaCit NPs). These nanoparticles showed pH-responsive release profiles suitable for targeting tumor environments, thereby improving the therapeutic index of the encapsulated drugs .

Neuropharmacological Applications

Recent studies have also highlighted the potential neuropharmacological applications of compounds derived from N-phenyl-1,3,5-triazine-2,4-diamine. These compounds have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter receptors.

Case Study: GABA Receptor Binding

In a study focused on the psychotropic properties of condensed triazines, certain derivatives demonstrated binding affinity to GABA A receptors. This interaction suggests potential use in treating anxiety and depression by modulating neurotransmitter activity in the brain .

Material Science

Beyond biological applications, N-phenyl-1,3,5-triazine derivatives are being explored in material science for their properties as conductive polymers and dyes.

Applications in Coatings

Research indicates that triazine compounds can be utilized in the formulation of coatings with enhanced mechanical properties and thermal stability. Their structural versatility allows for modifications that can tailor these materials for specific industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Effective against various cancer cell lines | Comparable efficacy to cisplatin |

| Drug Delivery Systems | Encapsulation in nanoparticles for targeted release | pH-responsive release profiles |

| Neuropharmacological | Potential treatments for anxiety and depression | Binding to GABA A receptors |

| Material Science | Use in coatings and conductive polymers | Enhanced mechanical properties |

Activité Biologique

Overview

N-phenyl-1,3,5-triazine-2,4-diamine oxalate is a compound that belongs to the class of triazine derivatives. Its unique structural properties make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects, supported by data tables and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized via the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with oxalic acid in a suitable solvent such as dimethylformamide (DMF). The synthesis involves controlled reaction conditions to optimize yield and purity. The triazine ring structure is key to its reactivity and biological activity due to the presence of electron-withdrawing nitrogen atoms that facilitate various chemical reactions.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. A study evaluating its cytotoxic effects reported an IC50 value in the low micromolar range against specific cancer types, indicating potent activity comparable to established chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound

The compound has shown selective cytotoxicity against melanoma and colon cancer cell lines. For instance, a derivative with a phenyl substituent demonstrated an IC50 of M against the MALME-3 M cell line .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through various pathways. It may also inhibit key enzymes involved in tumor growth and proliferation. The presence of the triazine ring allows for interactions with biomolecules that can disrupt cellular processes critical for cancer cell survival .

Case Studies

- Case Study on Colon Cancer : In a comparative study involving several triazine derivatives, this compound was tested against HCT116 and SW620 colon cancer cells. The results indicated that compounds with hydrophobic substituents exhibited higher cytotoxicity than those with hydrophilic groups .

- Mechanistic Insights : A molecular modeling study suggested that the binding affinity of N-phenyl-1,3,5-triazine derivatives to target proteins involved in cancer progression could be enhanced through structural modifications .

Research Findings

Recent studies have highlighted the versatility of triazine derivatives in drug development:

- Antiviral Activity : Some derivatives have shown potential as antiviral agents against HIV and other viruses due to their ability to inhibit viral replication mechanisms .

- Metabolic Syndrome : Other research indicates that similar compounds can be effective in preventing or treating metabolic syndromes and diabetes by modulating metabolic pathways .

Propriétés

IUPAC Name |

oxalic acid;2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.C2H2O4/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-6H,(H3,10,11,12,13,14);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZQBSGKVGJWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.